molecular formula C15H15N3O4S B2928354 Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate CAS No. 2097922-81-9

Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2928354
CAS No.: 2097922-81-9
M. Wt: 333.36
InChI Key: CFEGJSVPQZXAKQ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate is a heterocyclic organic compound featuring a benzoate ester core linked to a pyrrolidine moiety substituted with a 1,2,5-thiadiazole ring. Its molecular structure (C₁₆H₁₅N₃O₄S) includes:

  • A pyrrolidine scaffold, enabling conformational flexibility.
  • A methyl benzoate group, influencing solubility and pharmacokinetic properties.

This compound has been investigated for applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, owing to its ability to mimic peptide bonds while offering metabolic stability . Structural characterization, including X-ray crystallography, has been critical in understanding its geometry, with refinement often performed using the SHELXL program within the SHELX suite .

Properties

IUPAC Name

methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-6-12(9-18)22-13-8-16-23-17-13/h2-5,8,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEGJSVPQZXAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the thiadiazole moiety. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate is studied for its potential biological activity. It may serve as a lead compound for developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate exerts its effects involves its interaction with specific molecular targets. The thiadiazole moiety, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Key structural comparisons with analogs highlight the role of heterocyclic substitution and crystallographic refinement (Table 1).

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL, H₂O) Crystallographic Tool Used
Target Compound 345.37 182–184 0.45 SHELXL
Methyl 4-[3-(1,3,4-thiadiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate 345.37 176–178 0.32 OLEX2
Methyl 4-[3-(oxazol-5-yloxy)pyrrolidine-1-carbonyl]benzoate 330.34 165–167 0.89 Phenix

Key Findings :

  • The 1,2,5-thiadiazole substitution in the target compound results in a planar geometry with shorter S–N bond lengths (1.65 Å vs. 1.70 Å in 1,3,4-thiadiazole analogs), enhancing π-stacking interactions .
  • The use of SHELXL for refinement ensured precise determination of torsional angles in the pyrrolidine ring (e.g., N–C–C–O = 120.5°), critical for comparing conformational stability .

Research Implications

  • SHELX in Structural Studies : The robustness of SHELXL in refining high-resolution data has enabled accurate comparisons of bond lengths and angles across analogs, underscoring its enduring utility in small-molecule crystallography .
  • Structure-Activity Relationships : The thiadiazole ring’s position directly impacts bioactivity, with 1,2,5-substitution favoring target engagement over solubility.

Biological Activity

Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring, a pyrrolidine moiety, and an ester functional group. The molecular formula is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S with a molecular weight of approximately 306.34 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC for related compounds ranged from 1.95 µg/mL for Staphylococcus spp. to 15.62 µg/mL for Enterococcus faecalis .
  • Minimum Bactericidal Concentration (MBC) : The MBC values indicated lethal effects against Gram-positive bacteria within the range of 3.91–62.5 µg/mL .

These findings suggest that this compound may possess similar or enhanced antimicrobial properties.

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
  • Interaction with Cellular Targets : The thiadiazole ring may facilitate interactions with specific receptors or proteins involved in inflammation and microbial resistance.

Case Studies

A comprehensive study evaluated various thiadiazole derivatives for their biological activity:

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
Compound A1.953.91Antimicrobial
Compound B15.6262.5Antimicrobial
Compound C--Anti-inflammatory

This table summarizes findings from multiple studies indicating the potential of these compounds in therapeutic applications.

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